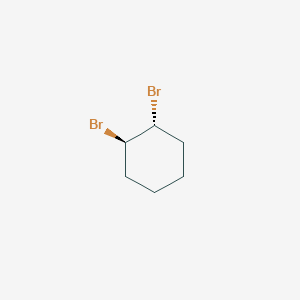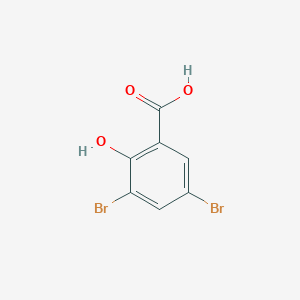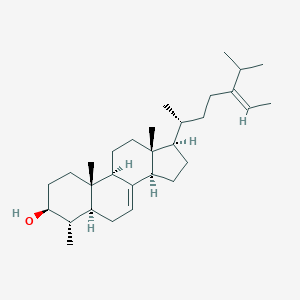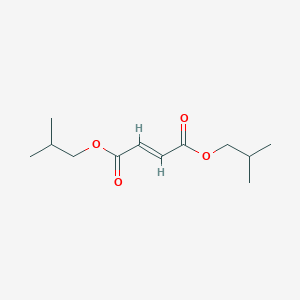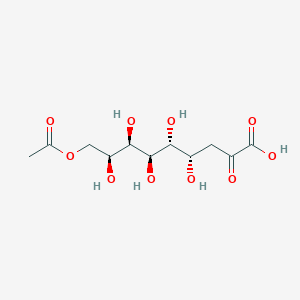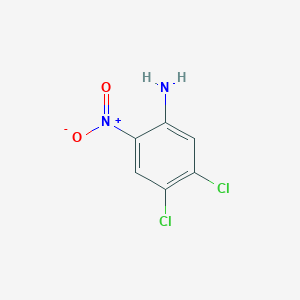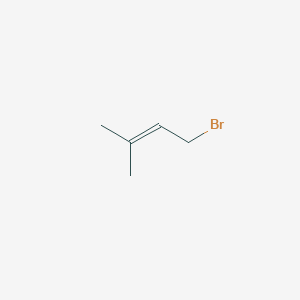
3,3-Dimethylallyl bromide
Übersicht
Beschreibung
3,3-Dimethylallyl bromide is a chemical compound that can be synthesized through the reaction of dimethylallylamine with bromoalkane. The synthesis process is influenced by various factors such as reaction temperature, the ratio of reactants, reaction time, and solvents. The structure of the synthesized product can be characterized using infrared spectrometry, nuclear magnetic resonance spectroscopy (1H NMR), and mass spectrometry .
Synthesis Analysis
The synthesis of quaternary ammonium salts, which are related to 3,3-dimethylallyl bromide, involves the use of dimethylallylamine and bromoalkane as starting materials. The reaction conditions, including temperature, reactant ratios, time, and choice of solvent, are critical for optimizing the yield of the target products. The study provides a foundation for understanding the synthesis of similar bromide compounds .
Molecular Structure Analysis
While the provided papers do not directly discuss the molecular structure of 3,3-dimethylallyl bromide, they do offer insights into the molecular structures of related bromide compounds. For instance, the molecular structure of 1,3-bis(carboxymethyl)imidazolium bromide has been studied using X-ray diffraction, FT-IR, and Raman spectroscopy, revealing a dimeric structure with hydrogen bonding . Similarly, the structure of 1-ethyl-2,3-dimethylimidazolium bromide monohydrate has been elucidated, showing hydrogen bonding interactions in the crystal structure . These studies highlight the importance of techniques like X-ray diffraction and spectroscopy in analyzing the molecular structures of bromide compounds.
Chemical Reactions Analysis
The papers provide examples of chemical reactions involving bromide compounds. For instance, dimethylformamide (DMF) is used as a carbon monoxide source in the palladium-catalyzed aminocarbonylation of aryl bromides, demonstrating the reactivity of bromide compounds in the presence of transition metal catalysts . Additionally, the synthesis of a gold(III) complex with bromide ligands illustrates the potential for bromide compounds to participate in coordination chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromide compounds can be inferred from the studies on related substances. For example, the interaction of bromide anions with water molecules and the formation of hydrogen-bonded dimers in the crystal structure of 1-ethyl-2,3-dimethylimidazolium bromide monohydrate suggest the hygroscopic nature and the potential for hydrogen bonding in bromide salts . The study of the gold(III) complex also provides information on the coordination environment and bonding properties of bromide ligands .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- Synthesis of Dimethylallyl Ester Compounds : Dimethylallyl ester of caffeic acid and its derivatives were synthesized using reactions with 3,3-dimethylallyl bromide, contributing to the study of irritant contact dermatitis and aging (Elsner, Wilhelm, & Maibach, 1990).
- Prenylation of 2-Trimethylsiloxyfuran : The reaction of 2-trimethylsiloxyfuran with 3,3-dimethylallyl bromide was used to synthesize (3,3-dimethylallyl)-4-but-2-en-4-olide, demonstrating its application in organic synthesis (Jefford, Sledeski, & Boukouvalas, 1987).
- Reaction with Indoles : 3,3-Dimethylallyl bromide reacts with 3-methylindoyl magnesium iodide to produce various allylic-3-methylindoles, providing insights into electrophilic substitution in indoles (Jackson & Smith, 1965).
Applications in Organic Chemistry
- Aminocarbonylation Reactions : Utilized in the palladium-catalyzed aminocarbonylation of aryl bromides, 3,3-dimethylallyl bromide contributes to the development of efficient synthesis methods in organic chemistry (Wan, Alterman, Larhed, & Hallberg, 2002).
- Enantioselective Alkylation : Its derivatives have been employed in the enantioselective alkylation of active methylene compounds, showcasing its role in asymmetric synthesis (Saigo, Koda, & Nohira, 1979).
Biochemical and Analytical Applications
- MTT Assay in Tumor Cells : The MTT assay, using derivatives of 3,3-dimethylallyl bromide, is a crucial technique for measuring the response of human tumor cells to ionizing radiation, highlighting its importance in cancer research (Price & McMillan, 1990).
- Gas-Chromatographic Method in Toxicology : A method involving the use of dimethyl sulfate, reacting with 3,3-dimethylallyl bromide, helps in the determination of bromide and trifluoroacetic acid in biological fluids, emphasizing its role in toxicological studies (Maiorino, Gandolfi, & Sipes, 1980).
Safety And Hazards
3,3-Dimethylallyl bromide is flammable and its containers may explode when heated . Its vapors may form explosive mixtures with air and may travel to the source of ignition and flash back . It causes burns of eyes, skin, and mucous membranes . It is very toxic to aquatic life with long-lasting effects .
Eigenschaften
IUPAC Name |
1-bromo-3-methylbut-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Br/c1-5(2)3-4-6/h3H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYZVRIHVZEDMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCBr)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061228 | |
| Record name | 2-Butene, 1-bromo-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethylallyl bromide | |
CAS RN |
870-63-3 | |
| Record name | Prenyl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=870-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butene, 1-bromo-3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000870633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butene, 1-bromo-3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Butene, 1-bromo-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-3-methylbut-2-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.636 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,2,3-Trifluoro-5-[4-[4-(4-propylcyclohexyl)cyclohexyl]phenyl]benzene](/img/structure/B146537.png)



